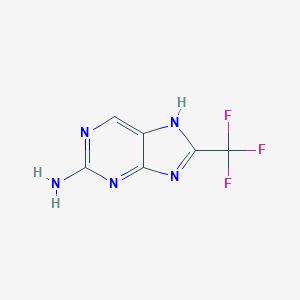

8-(Trifluoromethyl)-9H-purin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “8-(Trifluoromethyl)-9H-purin-2-amine” is a derivative of purine, which is a heterocyclic aromatic organic compound. The “8-(Trifluoromethyl)” indicates the presence of a trifluoromethyl group (-CF3) attached to the 8th position of the purine ring. The “2-amine” suggests an amine group (-NH2) at the 2nd position .

Molecular Structure Analysis

The molecular structure of “8-(Trifluoromethyl)-9H-purin-2-amine” would be expected to feature a purine core with a trifluoromethyl group and an amine group attached. The trifluoromethyl group is known to have a strong influence on the physical and chemical properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “8-(Trifluoromethyl)-9H-purin-2-amine” would be influenced by the presence of the trifluoromethyl and amine groups. Trifluoromethyl groups are known to increase the lipophilicity of a molecule .科学的研究の応用

Drug Discovery and Pharmaceutical Applications

The trifluoromethyl group in 8-(Trifluoromethyl)-9H-purin-2-amine is a common pharmacophore in many FDA-approved drugs . This group enhances the metabolic stability of pharmaceuticals, making the compound a valuable asset in drug design. It can be used to create new molecules with potential therapeutic effects, especially in the development of antiviral, anticancer, and anti-inflammatory agents.

Organic Synthesis and Chemical Reactions

This compound serves as a starting material for the synthesis of diverse fluorinated compounds through selective C–F bond activation . Its presence in a molecule can significantly alter the reactivity and properties of the molecule, enabling the creation of novel organic compounds with potential applications in various chemical industries.

Development of Diagnostic Agents

Fluorinated compounds like 8-(Trifluoromethyl)-9H-purin-2-amine are crucial in the development of diagnostic agents . The compound’s ability to resist rapid metabolic degradation makes it suitable for use in imaging agents, particularly in positron emission tomography (PET) where it can help in the early detection of diseases.

Bioimaging and Fluorescent Probes

The trifluoromethyl group can enhance the properties of fluorescent probes used in bioimaging . These probes can be used for real-time imaging, in-depth visualization, and less damage to biological samples. The compound can be incorporated into probes for monitoring biochemical reactions and disease biomarkers in living systems.

作用機序

Safety and Hazards

将来の方向性

The future directions for research on “8-(Trifluoromethyl)-9H-purin-2-amine” would likely involve further exploration of its synthesis, properties, and potential applications. Trifluoromethylated compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science .

特性

IUPAC Name |

8-(trifluoromethyl)-7H-purin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N5/c7-6(8,9)4-12-2-1-11-5(10)14-3(2)13-4/h1H,(H3,10,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILXVNCPCQCZEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N=C(N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326462 |

Source

|

| Record name | 8-(Trifluoromethyl)-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Trifluoromethyl)-9H-purin-2-amine | |

CAS RN |

10179-89-2 |

Source

|

| Record name | 10179-89-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-(Trifluoromethyl)-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B182558.png)

![1H-furo[3,4-b]quinolin-3-one](/img/structure/B182566.png)

![Ethyl 2-[(trifluoroacetyl)amino]benzoate](/img/structure/B182570.png)